molecular formula C34H36N4O5S3 B2896674 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 524695-19-0

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No.: B2896674
CAS No.: 524695-19-0
M. Wt: 676.87
InChI Key: LNPRRTTVYSMQKA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C34H36N4O5S3 and its molecular weight is 676.87. The purity is usually 95%.
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Scientific Research Applications

  • Antibiotic Synthesis : The synthesis of amythiamicin D, a thiopeptide antibiotic with potential activity against MRSA and malaria, involved key steps that are similar to the compound . The synthesis utilized hetero-Diels-Alder reactions to create thiazole and pyridine components, which are integral to the structure of the compound (Hughes, Thompson, Alcaraz, & Moody, 2005).

  • Cancer Research : A study on N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) demonstrated its efficacy as a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), with potential applications in cancer treatment (Borzilleri et al., 2006).

  • Antiulcer Agents : Research on imidazo[1,2-a]pyridines, which are structurally related to the compound , explored their potential as antiulcer agents, focusing on their antisecretory and cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

  • Antimalarial and Antiviral Research : The compound has been theoretically investigated in the context of antimalarial sulfonamides and their potential use as COVID-19 drugs. Computational calculations and molecular docking studies were employed to assess their efficacy (Fahim & Ismael, 2021).

  • Catalysis : A study on heterometallic coordination polymers, including thiazolyl pyridines, highlighted their use in catalysis for various chemical reactions (Bansal, Pandey, Hundal, & Gupta, 2015).

  • Selective Discrimination Techniques in Chemical Sciences : The development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphaticthiols, involving pyridine moieties, has relevance in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

  • Antimicrobial Research : Pyridines and pyridine-based sulfa-drugs have been investigated for their antimicrobial properties, which is relevant considering the structural similarities with the compound (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O5S3/c1-42-20-18-38(19-21-43-2)46(40,41)26-14-12-25(13-15-26)32(39)36-34-31(33-35-28-10-6-7-11-29(28)44-33)27-16-17-37(23-30(27)45-34)22-24-8-4-3-5-9-24/h3-15H,16-23H2,1-2H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRRTTVYSMQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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